molecular formula C23H24N2O2 B13743353 Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- CAS No. 25080-14-2

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-

Katalognummer: B13743353
CAS-Nummer: 25080-14-2
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: AFABFCARSKKBAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with bis(phenylmethyl)amino and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- typically involves the reaction of 3-amino-4-methoxyacetophenone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the acetophenone attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- is unique due to the presence of both bis(phenylmethyl)amino and methoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

25080-14-2

Molekularformel

C23H24N2O2

Molekulargewicht

360.4 g/mol

IUPAC-Name

N-[3-(dibenzylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C23H24N2O2/c1-18(26)24-21-13-14-23(27-2)22(15-21)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI-Schlüssel

AFABFCARSKKBAV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=C(C=C1)OC)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.